2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile
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Description
2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile is a useful research compound. Its molecular formula is C15H8F3N3O and its molecular weight is 303.244. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is structurally related to polydithienylpyrroles, which are known to interact with various targets in electrochemical systems .
Mode of Action
It’s structurally related to polydithienylpyrroles, which are known to undergo redox reactions when subjected to various potentials . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels .
Biochemical Pathways
The compound’s structural relatives, polydithienylpyrroles, are known to be involved in electrochromic behaviors, changing their colors reversibly upon applying various potentials or undergoing a redox process .
Result of Action
Related compounds such as polydithienylpyrroles are known to display various colors from reduced to oxidized states, indicating a change in their molecular structure .
Action Environment
Related compounds such as polydithienylpyrroles are known to show good electrochemical redox stability, suggesting that they may be robust to various environmental conditions .
Properties
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-5-3-12(4-6-14)21-7-1-2-13(21)8-11(9-19)10-20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYUNCIDUUQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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